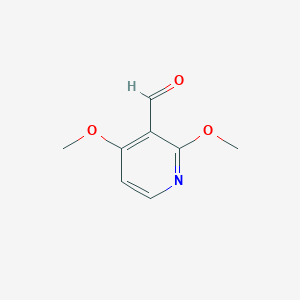

2,4-Dimethoxypyridine-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWFXQZQXQXGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597818 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139549-08-9 | |

| Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxypyridine-3-carbaldehyde: Synthesis, Properties, and Applications

Abstract

2,4-Dimethoxypyridine-3-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic placement of methoxy and aldehyde groups on a pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, detailed characterization, chemical reactivity, and applications, with a focus on providing actionable insights for researchers in drug discovery and development.

Compound Profile and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. The electron-donating nature of the two methoxy groups activates the pyridine ring, influencing its reactivity and physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2,4-Dimethoxy-3-formylpyridine | - |

| CAS Number | 94576-56-0 | - |

| Molecular Formula | C₈H₉NO₃ | - |

| Molecular Weight | 167.16 g/mol | [1] |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | 70-74 °C | [2] |

| Boiling Point | ~319.6 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) | - |

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2,4-dimethoxypyridine. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic substrates.[3]

The Vilsmeier-Haack Reaction: Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution: The electron-rich 2,4-dimethoxypyridine attacks the Vilsmeier reagent. The methoxy groups at the C2 and C4 positions strongly activate the C3 position for electrophilic attack. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[5][6]

Detailed Experimental Protocol

Causality: This protocol is optimized for high yield and purity. The dropwise addition of POCl₃ at low temperature is critical to control the exothermic reaction and prevent side-product formation. The reaction is then heated to ensure complete conversion. The final basic workup with sodium hydroxide is necessary to hydrolyze the iminium intermediate and neutralize the acidic reaction mixture.

Materials:

-

2,4-Dimethoxypyridine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

To a stirred solution of 2,4-dimethoxypyridine (1.0 eq) in anhydrous DMF (5-10 volumes) under an inert atmosphere (e.g., nitrogen), cool the mixture to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice.

-

Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~8-9.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis of this compound.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are typical for this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm) ~10.2 (s, 1H, CHO), ~8.2 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃). |

| ¹³C NMR | δ (ppm) ~190 (CHO), ~165 (C-O), ~160 (C-O), ~155 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~56 (OCH₃), ~55 (OCH₃). |

| IR (KBr) | ν (cm⁻¹) ~2850 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, ~1470 (C=C, aromatic). |

| Mass Spec (ESI+) | m/z = 168.06 [M+H]⁺ |

Chemical Reactivity and Derivatization

The aldehyde group is the primary site of reactivity, serving as an electrophilic handle for a wide range of transformations. The pyridine nitrogen can act as a base or a ligand, and the electron-rich aromatic ring can participate in certain reactions.

Key Reactions:

-

Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an imine, which can be reduced in situ (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield substituted aminomethylpyridines. This is a cornerstone reaction in library synthesis for drug discovery.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2,4-dimethoxynicotinic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a route to vinyl-substituted pyridines.

-

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.

-

Hantzsch Pyridine Synthesis: This compound can serve as the aldehyde component in the Hantzsch synthesis to create more complex, substituted pyridine or dihydropyridine structures.[7]

Reactivity Pathways Diagram

Caption: Key reaction pathways of this compound.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[8][9] Its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions makes it a valuable component for engaging with biological targets.[8] this compound is a key starting material for synthesizing molecules with diverse therapeutic applications.

-

Kinase Inhibitors: The pyridine core is frequently used to develop inhibitors of protein kinases, which are crucial targets in oncology. The aldehyde allows for the facile introduction of side chains that can occupy specific pockets in the enzyme's active site.

-

GPCR Modulators: G-protein coupled receptors are another major class of drug targets. The functional groups on this scaffold can be elaborated to produce ligands with high affinity and selectivity for specific GPCRs.

-

Antimicrobial Agents: The compound serves as a precursor for novel antimicrobial and antifungal agents.[10] The aldehyde can be converted into Schiff bases or other heterocyclic systems known to possess antimicrobial activity.[11]

-

CNS Agents: The polarity and hydrogen bonding capacity of the pyridine nitrogen can aid in blood-brain barrier penetration, making this scaffold useful for developing agents targeting the central nervous system.

The ease of modification via the aldehyde group makes this compound ideal for generating focused libraries of compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery.[12]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

-

Hazard Identification: This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[13][14]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep away from strong oxidizing agents and bases.[13]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[14]

Conclusion

This compound is a high-value chemical intermediate with a strategic combination of functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists and researchers in organic synthesis. Its proven utility in the construction of complex, biologically active molecules ensures its continued importance in the ongoing quest for novel therapeutics.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Pawar, S. D., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- TCI AMERICA. (n.d.). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- YouTube. (2021). Vilsmeier-Haack Reaction.

- Fisher Scientific. (2009). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 2,4-Dichloro-3-pyridinecarboxaldehyde.

- Sigma-Aldrich. (n.d.). 2,4-Dichloropyridine-3-carboxaldehyde 97.

- ResearchGate. (n.d.). 3,4-Dimethoxypyridine-2-carbaldehyde in the synthesis of quinazolin-4(3H)-ones: partial demethylation at the dehydrogenation step.

- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.

- Google Patents. (n.d.). RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

- Benchchem. (n.d.). 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde.

- Organic Chemistry Portal. (n.d.). Pyridine synthesis.

- PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.

- Letopharm Limited. (n.d.). 3,5-dimethoxypyridine-4-carbaldehyde| CAS:#204862-70-4.

- Wikipedia. (n.d.). Pyridine-3-carbaldehyde.

- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....

- PubMed. (1999). Synthesis, structure, spectroscopic properties and biological activity of mixed diorganotin(IV) complexes containing pyridine-2-carbaldehyde thiosemicarbazonato and diphenyldithiophosphinato ligands.

- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- PubChem. (n.d.). 2,4-Dichloropyridine-3-carbaldehyde.

- PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde, 1121-60-4.

- PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery.

- ResearchGate. (2025). In-Silico Drug Design and Molecular Docking Studies of Some Novel Thiophene Derivatives Targeting Pde4d Inhibitors as Chronic Obstructive Pulmonary Disease Agents.

Sources

- 1. 3,5-dimethoxypyridine-4-carbaldehyde| CAS:#204862-70-4 -Letopharm Limited [letopharm.com]

- 2. 2,4-二氯吡啶-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2,4-Dimethoxypyridine-3-carbaldehyde

Abstract: This technical guide provides an in-depth analysis of 2,4-Dimethoxypyridine-3-carbaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document delineates the compound's core physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its chemical reactivity. By synthesizing theoretical principles with practical, field-proven insights, this guide serves as a comprehensive resource for scientists aiming to leverage this versatile intermediate in the design and development of novel therapeutic agents. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Strategic Value of Pyridine Aldehydes in Synthesis

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[1] Among these, pyridine derivatives are particularly prominent due to their versatile reactivity and their presence in numerous bioactive molecules.[2][3] Pyridine aldehydes, which combine the electrophilic character of an aldehyde with the unique electronic properties of the pyridine ring, are invaluable intermediates for constructing complex molecular architectures.[2]

This compound is a trifunctional scaffold featuring:

-

A pyridine nitrogen atom , which acts as a hydrogen bond acceptor and a site for coordination.

-

An aldehyde group at the 3-position, a versatile handle for a wide array of chemical transformations including condensations, oxidations, and reductions.[2]

-

Two methoxy groups at the 2- and 4-positions, which act as strong electron-donating groups, modulating the electronic properties and reactivity of the pyridine ring.

This unique combination makes it a sought-after building block for creating structural diversity in drug discovery programs, enabling the synthesis of novel compounds for screening and development.[4] This guide offers a detailed exploration of its properties and synthetic potential to empower chemists to design more efficient and targeted synthetic routes.

Molecular Structure and Core Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its basic physical and chemical properties. These characteristics govern its handling, storage, solubility, and reactivity in various solvent systems.

| Property | Value | Source / Method |

| Molecular Formula | C₈H₉NO₃ | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Appearance | Expected to be a solid at room temperature | Analogy to similar structures[5] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, DMSO). Limited solubility in water. | Predicted based on structure |

| Melting Point | 70-74 °C (for the analogous 2,4-Dichloropyridine-3-carbaldehyde) | [5] |

Note: Experimental data for this specific molecule is not widely published. Properties are estimated based on structurally similar compounds and general chemical principles.

Synthesis and Purification Protocol

The reliable synthesis of this compound is crucial for its application. A robust and common method for the formylation of electron-rich aromatic and heteroaromatic rings is the Vilsmeier-Haack reaction . This choice is predicated on the electron-donating nature of the two methoxy groups, which activate the pyridine ring towards electrophilic substitution.

Proposed Synthetic Workflow

The logical pathway involves the formylation of a 2,4-dimethoxypyridine precursor using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).[6]

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Detailed Experimental Methodology

This protocol is a representative procedure based on established chemical principles. Researchers should perform their own optimization.

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent. Causality: This controlled addition is critical to manage the exothermic reaction and prevent degradation of the reagent.

-

Addition of Precursor: Dissolve 2,4-dimethoxypyridine (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the electrophilic attack on the activated pyridine ring.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt and neutralizes excess reagents.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous solution is ~7-8. This step neutralizes the acidic medium and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be validated through a combination of spectroscopic methods. The expected spectral data provides a benchmark for successful synthesis.

| Technique | Expected Observations |

| ¹H NMR | δ ~10.2 ppm (s, 1H): Aldehyde proton (CHO), highly deshielded. δ ~8.0-8.2 ppm (d, 1H): Aromatic proton at C5, deshielded by the adjacent nitrogen and aldehyde. δ ~6.5-6.7 ppm (d, 1H): Aromatic proton at C6. δ ~4.0 ppm (s, 3H): Methoxy protons (OCH₃). δ ~3.9 ppm (s, 3H): Methoxy protons (OCH₃). |

| ¹³C NMR | δ ~190 ppm: Aldehyde carbonyl carbon (C=O). δ ~165-170 ppm: C2 and C4 carbons attached to oxygen. δ ~150-155 ppm: C6 carbon. δ ~110-120 ppm: C3 carbon. δ ~95-105 ppm: C5 carbon. δ ~55-60 ppm: Methoxy carbons (OCH₃). |

| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet), a key diagnostic peak.[7] ~1680-1700 cm⁻¹: Strong, sharp C=O stretch of the conjugated aldehyde.[8] ~1580-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring. ~1250-1300 cm⁻¹: C-O stretching of the methoxy groups. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 167.16. Key Fragments: Loss of CHO (m/z = 138), loss of CH₃ (m/z = 152). |

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. IR frequencies are in cm⁻¹. These values are based on established ranges for these functional groups.[9]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the predictable reactivity of its functional groups, allowing for its elaboration into more complex molecular scaffolds.

Key Reaction Pathways

Caption: Major reaction pathways for synthetic elaboration.

-

Nucleophilic Addition/Condensation: The aldehyde is highly susceptible to attack by nucleophiles. Its reaction with primary amines to form Schiff bases (imines) is a cornerstone of combinatorial chemistry, allowing for the rapid generation of diverse libraries.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing a hydroxymethyl group for further functionalization.

-

Oxidation: Oxidation to the corresponding carboxylic acid (2,4-dimethoxynicotinic acid) can be achieved with standard oxidizing agents, introducing an acidic moiety often crucial for biological activity.

-

Carbon-Carbon Bond Formation: Reactions like the Wittig or Horner-Wadsworth-Emmons reactions allow for the conversion of the aldehyde into an alkene, extending the carbon skeleton of the molecule.

Role as a Pharmaceutical Intermediate

Intermediates like this compound are fundamental to building the complex heterocyclic systems found in many pharmaceuticals.[2] Its structural motifs are analogous to those found in compounds investigated for a range of therapeutic targets. For example, substituted pyridine cores are integral to inhibitors of kinases and other enzymes. The ability to functionalize the molecule at the 3-position via the aldehyde handle makes it an indispensable tool for structure-activity relationship (SAR) studies in drug discovery programs.[4]

Conclusion

This compound is a high-value chemical intermediate with a rich profile of physicochemical properties and synthetic potential. Its trifunctional nature provides chemists with multiple avenues for molecular elaboration, making it a powerful tool in the synthesis of novel compounds for pharmaceutical and agrochemical research. This guide has provided a comprehensive framework for its synthesis, characterization, and application, grounded in the principles of modern organic chemistry. By understanding the causality behind the described protocols and the versatile reactivity of this molecule, researchers are well-equipped to accelerate innovation and drive the efficient delivery of their drug discovery programs.

References

- Wiley-VCH. (2007). Supporting Information.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Sigma-Aldrich. 2,4-Dichloropyridine-3-carboxaldehyde 97.

- The Good Scents Company. 2-pyridine carboxaldehyde.

- Pharmaffiliates. The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Pyridine Aldehyde Intermediates in Drug Discovery.

- Masaryk University. Table of Characteristic IR Absorptions.

- University of Wisconsin. NMR Spectroscopy: 13C NMR Chemical Shifts.

- Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems.

- Google Patents. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....

- Royal Society of Chemistry. Modern advances in heterocyclic chemistry in drug discovery.

- Elsevier. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES.

- University of Calgary. Ch13 - IR Spectroscopy.

Sources

- 1. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. bcrcp.ac.in [bcrcp.ac.in]

- 4. nbinno.com [nbinno.com]

- 5. 2,4-Dichloropyridine-3-carboxaldehyde 97 134031-24-6 [sigmaaldrich.com]

- 6. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Characterization of 2,4-Dimethoxypyridine-3-carbaldehyde: A Technical Guide

Abstract

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in pharmaceuticals and functional materials.[1] The introduction of methoxy and carbaldehyde functionalities, as in 2,4-dimethoxypyridine-3-carbaldehyde, creates a molecule with a unique electronic profile and multiple reactive sites, making it a valuable building block for more complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds during synthesis and downstream applications. This guide explains the expected spectroscopic signature of this compound and provides the rationale behind the predicted data.

Predicted Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and data from similar compounds found in the literature.[2][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and aldehyde groups. The electron-donating methoxy groups and the electron-withdrawing aldehyde group will significantly influence the chemical shifts of the pyridine ring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.0 - 7.3 | Doublet | ~5.0 - 6.0 |

| H-6 | ~8.2 - 8.5 | Doublet | ~5.0 - 6.0 |

| OCH₃ (C2) | ~3.9 - 4.1 | Singlet | N/A |

| OCH₃ (C4) | ~3.8 - 4.0 | Singlet | N/A |

| CHO | ~10.0 - 10.5 | Singlet | N/A |

-

Rationale: The proton at C6 is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom and being in an ortho position to the electron-withdrawing aldehyde group. The proton at C5 will be further upfield. The methoxy groups will appear as sharp singlets, and the aldehyde proton will be significantly downfield, as is characteristic.[5][6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the aromaticity of the pyridine ring.[7][8]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~160 - 165 |

| C3 | ~115 - 120 |

| C4 | ~165 - 170 |

| C5 | ~105 - 110 |

| C6 | ~150 - 155 |

| OCH₃ (C2) | ~55 - 60 |

| OCH₃ (C4) | ~55 - 60 |

| CHO | ~190 - 195 |

-

Rationale: The carbons attached to the oxygen atoms (C2 and C4) will be the most downfield in the aromatic region. The aldehyde carbon will have the largest chemical shift, typically above 190 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong carbonyl stretch from the aldehyde group. Other key signals will include C-H stretches from the aromatic ring and methoxy groups, as well as C=C and C=N stretching vibrations of the pyridine ring.[9][10]

Table 3: Predicted Key IR Absorptions for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H Stretch (OCH₃) | ~2850 - 2960 | Medium |

| Aldehyde C-H Stretch | ~2720 and ~2820 | Medium, often sharp |

| C=O Stretch (Aldehyde) | ~1680 - 1700 | Strong |

| Aromatic C=C and C=N Stretches | ~1450 - 1600 | Medium to Strong |

| C-O Stretch (Methoxy) | ~1000 - 1300 | Strong |

-

Rationale: The most diagnostic peak will be the strong carbonyl absorption. The presence of two distinct aldehyde C-H stretching bands is also a key indicator for this functional group.[9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The calculated exact mass of this compound (C₈H₉NO₃) is approximately 167.0582 g/mol . The high-resolution mass spectrum should show a molecular ion peak at this m/z value.

-

Predicted Fragmentation: Common fragmentation pathways may include the loss of a methyl group (-CH₃, m/z ~152), a methoxy group (-OCH₃, m/z ~136), or the entire aldehyde group (-CHO, m/z ~138).

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data. Instrument parameters should be optimized for the specific machine being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field spectrometer.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[11]

-

Set the spectral width to ~0-220 ppm.

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and aid in structural elucidation.

-

Data Integration for Structural Confirmation

The confirmation of the structure of this compound is a self-validating process where data from each spectroscopic technique corroborates the others. The workflow below illustrates this logic.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 11. nmr.ceitec.cz [nmr.ceitec.cz]

A Technical Guide to the Biological Activity of 2,4-Dimethoxypyridine-3-carbaldehyde Derivatives: A Scaffold for Novel Therapeutics

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide delves into the therapeutic potential of a specific, functionalized class: derivatives of 2,4-Dimethoxypyridine-3-carbaldehyde. We explore the synthetic rationale for their creation, their significant potential as anticancer and antimicrobial agents, and the critical structure-activity relationships (SAR) that govern their efficacy. This document serves as a technical resource for researchers and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further investigation into this promising class of compounds.

Introduction: The Strategic Importance of the Substituted Pyridine-3-carbaldehyde Core

Pyridine and its derivatives are ubiquitous in drug discovery, valued for their versatile biological activities which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The strategic placement of functional groups on the pyridine ring is a key tactic for modulating potency, selectivity, and pharmacokinetic properties. The pyridine-3-carbaldehyde scaffold, in particular, serves as a highly versatile synthetic intermediate, or "synthon," allowing for the construction of diverse molecular architectures.

The focus of this guide, the This compound core, is of particular interest. The methoxy groups at the C2 and C4 positions are electron-donating, which can significantly alter the reactivity and binding characteristics of the molecule. Furthermore, they can influence the compound's lipophilicity and ability to form hydrogen bonds, critical factors for cell permeability and target engagement.[1] For instance, the related intermediate, 4-Iodo-2-methoxypyridine-3-carboxaldehyde, is a crucial building block in the synthesis of inhibitors for the insulin-like growth factor 1-receptor (IGF-1R), which are being actively investigated for their anti-tumor activities.[4] This precedent underscores the potential of methoxylated pyridine-3-carbaldehydes as a foundation for developing novel therapeutic agents.

Synthetic Strategies for Derivative Library Generation

To systematically explore the therapeutic potential and establish a clear structure-activity relationship (SAR), the synthesis of a focused library of derivatives from the core scaffold is the foundational first step. The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensation, oxidation, reduction, and the formation of imines or hydrazones, thereby enabling the introduction of diverse chemical moieties.

A common and efficient approach to generating pyridine derivatives is through one-pot multicomponent reactions.[5] A representative synthetic workflow for creating a library of 2,4-dimethoxypyridine derivatives is outlined below.

Caption: General synthetic routes for diversifying the core scaffold.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a standard procedure for synthesizing a Schiff base from the parent aldehyde, a common step in creating compound libraries.

-

Reagent Preparation: Dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To the stirred solution, add the desired substituted aniline (1.1 eq). Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

-

Characterization: Dry the purified solid product under vacuum. Characterize its structure and confirm its purity using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine-based molecules have demonstrated significant efficacy as anticancer agents, acting through diverse mechanisms such as the inhibition of critical cell-signaling kinases, disruption of tubulin polymerization, and induction of apoptosis.[3][6] Notably, derivatives of 3-cyanopyridine, which can be synthesized from pyridine-3-carbaldehydes, are reported as inhibitors of the oncogenic serine/threonine kinase PIM-1, a key player in cancer cell survival and proliferation.[5][7]

The derivatives of this compound are hypothesized to exert their anticancer effects by targeting similar pathways. The methoxy substituents can modulate the molecule's ability to fit into the ATP-binding pocket of kinases or interact with other biological targets.[1]

Caption: Simplified PIM-1 kinase signaling pathway and point of inhibition.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of newly synthesized compounds is typically evaluated against a panel of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R-Group (Modification) | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. HepG2 (Liver) |

| DP-01 | -H (Parent Aldehyde) | > 50 | > 50 |

| DP-02 | -N=CH-Ph | 12.5 | 15.8 |

| DP-03 | -N=CH-(4-Cl-Ph) | 4.2 | 6.1 |

| DP-04 | -N=CH-(4-NO₂-Ph) | 1.8 | 2.5 |

| Doxorubicin | (Control Drug) | 0.9 | 1.2 |

This table contains representative, hypothetical data for illustrative purposes. The trend suggests that adding a Schiff base moiety enhances activity, and electron-withdrawing groups on the phenyl ring further increase potency, a common observation in SAR studies.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and is a standard for in vitro cytotoxicity screening.[9]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine scaffold is also a key component in many antimicrobial agents.[10] The nitrogen atom in the ring can act as a hydrogen bond acceptor and participate in metal chelation, processes that can disrupt essential microbial functions. The lipophilicity and electronic properties introduced by the dimethoxy substituents can enhance the ability of these derivatives to penetrate bacterial cell walls and membranes.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | R-Group (Modification) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. E. coli (Gram-) |

| DP-01 | -H (Parent Aldehyde) | > 128 | > 128 |

| DP-05 | -CH₂-NH-Ph | 32 | 64 |

| DP-06 | -CH₂-NH-(4-F-Ph) | 16 | 32 |

| DP-07 | -CH₂-NH-(n-butyl) | 8 | 16 |

| Tetracycline | (Control Drug) | 2 | 4 |

This table contains representative, hypothetical data for illustrative purposes. The data suggests that converting the aldehyde to a secondary amine improves activity and that lipophilicity (e.g., the n-butyl group) plays a significant role in antibacterial potency.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.[11]

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Dissolve the test compound in a suitable solvent (like DMSO) and add 100 µL of the starting concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) receive no compound.

-

Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).

Guiding Principles: Structure-Activity Relationship (SAR) Analysis

The data gathered from anticancer and antimicrobial screening allows for the development of a Structure-Activity Relationship (SAR) model. This model provides crucial insights for rational drug design, guiding the synthesis of more potent and selective future analogs.

Caption: Key structure-activity relationship insights for the scaffold.

Based on the analysis, several guiding principles emerge:

-

The Aldehyde is a Pro-Functional Group: The parent aldehyde itself shows weak activity. Its primary role is as a synthetic handle. Conversion to more complex moieties like Schiff bases, hydrazones, or cyanopyridines is essential for biological activity.[8]

-

Lipophilicity and Electronic Effects are Key: The addition of halogenated or nitrated phenyl rings (electron-withdrawing, lipophilic) significantly enhances anticancer activity.[8] For antimicrobial action, increasing lipophilicity with aliphatic chains appears beneficial.[11]

-

The Dimethoxy Pattern is Foundational: While not varied in this hypothetical study, the 2,4-dimethoxy substitution pattern sets the electronic and steric foundation. Future work should explore mono-methoxy or other alkoxy analogs to confirm the importance of this specific arrangement.[1]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Derivatives have shown significant potential in preclinical models for both anticancer and antimicrobial applications. The synthetic accessibility of the core and the clear structure-activity relationships that emerge from library screening provide a robust framework for lead optimization.

Future research should focus on:

-

Expanding the Library: Synthesizing a broader range of derivatives to probe different chemical spaces and refine the SAR model.

-

Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., which kinases or bacterial enzymes) to understand the basis of the observed activity.

-

In Vivo Evaluation: Advancing the most potent and selective compounds into animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

-

Exploring Other Therapeutic Areas: Screening optimized compounds for other activities, such as anti-inflammatory or antiviral effects, given the broad biological potential of the pyridine scaffold.[12]

This technical guide provides the foundational knowledge and experimental basis for researchers to unlock the full therapeutic potential of this versatile chemical class.

References

- Title: Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates.

- Title: Synthesis and biological evaluation of new pyridines containing imidazole moiety as antimicrobial and anticancer agents.

- Title: Pyridine heterocycles: Compiling the anticancer capabilities.

- Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.

- Title: The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.

- Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives.

- Title: Pyridine Compounds with Antimicrobial and Antiviral Activities.

- Title: Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues.

- Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- Title: Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors.

- Title: The Versatile Role of 4-Iodo-2-methoxypyridine-3-carboxaldehyde in Organic Synthesis.

- Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery.

- Title: Biological Activity of Pyrimidine Derivativies: A Review.

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. chemijournal.com [chemijournal.com]

- 4. nbinno.com [nbinno.com]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. juniperpublishers.com [juniperpublishers.com]

An In-depth Technical Guide to 2,4-Dimethoxypyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-Dimethoxypyridine-3-carbaldehyde (CAS No. 94390-56-8), a highly functionalized heterocyclic building block. The strategic placement of two electron-donating methoxy groups and an electrophilic carbaldehyde function on a pyridine core imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis. This document explores its synthesis, details its key chemical transformations with mechanistic insights, and highlights its applications in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Detailed experimental protocols for representative reactions are provided to enable its practical application by researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Polysubstituted Pyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, found in a significant number of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged structure in drug design. This compound emerges as a particularly powerful building block by combining three key functional elements:

-

The Pyridine Nitrogen: Acts as a basic center and a coordination site for metals.

-

The Aldehyde Group: A versatile electrophilic handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

-

The 2,4-Dimethoxy Substituents: These strong electron-donating groups significantly influence the electronic properties of the pyridine ring. They activate the ring towards electrophilic substitution and modulate the reactivity of the adjacent aldehyde group.

This unique combination allows for sequential and orthogonal chemical modifications, providing a robust platform for generating molecular diversity in drug discovery and creating functional materials.[1]

Physicochemical and Spectroscopic Profile

Summarized below are the key properties of this compound.

| Property | Value |

| CAS Number | 94390-56-8 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) |

Spectroscopic Characterization (Expected):

-

¹H NMR: Resonances for two distinct methoxy groups (~3.9-4.2 ppm), two aromatic pyridine protons, and a characteristic downfield aldehyde proton (~9.8-10.5 ppm).

-

¹³C NMR: Signals corresponding to the two methoxy carbons, four pyridine ring carbons, and a highly deshielded aldehyde carbonyl carbon (~185-195 ppm).

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

Synthesis of the Building Block

The most logical and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The two methoxy groups on the starting material, 2,4-dimethoxypyridine, provide the necessary electronic activation for the pyridine ring to undergo electrophilic substitution by the Vilsmeier reagent.[4][5]

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and phosphorus oxychloride (POCl₃).[6][7] The electron-rich pyridine then attacks this reagent, leading to the formylated product after aqueous workup.

Figure 1: Proposed synthesis via Vilsmeier-Haack reaction.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a linchpin for constructing more elaborate molecules.

Reactions at the Aldehyde Carbonyl

The aldehyde functionality is a prime site for nucleophilic attack, enabling a variety of classical and modern organic transformations.

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) catalyzed by a weak base like piperidine or pyridine.[8][9] It is a highly reliable method for forming α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[10][11] The reaction proceeds through the formation of an enolate from the active methylene compound, which then attacks the aldehyde carbonyl, followed by dehydration.

Figure 2: Simplified Knoevenagel condensation workflow.

The Wittig reaction provides a powerful and widely used method for converting aldehydes into alkenes with good control over the double bond position.[12][13] The aldehyde reacts with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium salt, to form an oxaphosphetane intermediate.[14] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]

-

Non-stabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes.

-

Stabilized ylides (e.g., containing ester or ketone groups) predominantly form (E)-alkenes.

Condensation with primary amines readily forms Schiff bases (imines), which can be subsequently reduced (e.g., with NaBH₄ or NaBH(OAc)₃) to furnish secondary amines. This two-step or one-pot sequence is a cornerstone of amine synthesis. The formation of the imine itself is a reversible reaction that is typically driven forward by the removal of water.[16][17]

The aldehyde is susceptible to attack by a range of other nucleophiles:

-

Grignard and Organolithium Reagents: Addition of organometallic reagents provides access to secondary alcohols.

-

Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the aldehyde to the corresponding primary alcohol, 2,4-dimethoxy-3-(hydroxymethyl)pyridine.

-

Oxidation: Oxidants such as potassium permanganate (KMnO₄) or Jones reagent will convert the aldehyde to the corresponding carboxylic acid, 2,4-dimethoxypyridine-3-carboxylic acid.

Applications in the Synthesis of Bioactive Scaffolds

The true value of this compound is realized when it is incorporated into multi-step syntheses of complex, high-value molecules. Its structure makes it an ideal precursor for various heterocyclic systems.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy.[18] This building block is an excellent candidate for MCRs that utilize an aldehyde component, such as in the synthesis of pyrimidines, quinolines, and other fused heterocyclic systems of medicinal interest.[19][20] For instance, an acetic acid-mediated reaction between an aromatic aldehyde, dimedone, and 6-amino-2,4-dimethoxypyrimidine has been shown to produce novel tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, demonstrating the power of using functionalized building blocks to rapidly assemble complex scaffolds.[19]

Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Vilsmeier-Haack Formylation of 2,4-Dimethoxypyridine (Proposed)

Figure 3: Experimental workflow for Vilsmeier-Haack formylation.

-

Reagent Preparation: In a three-necked, flame-dried flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equiv.) to 0°C in an ice-salt bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel, maintaining the internal temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C.[6]

-

Addition of Substrate: Dissolve 2,4-dimethoxypyridine (1.0 equiv.) in a minimal amount of dry DMF or dichloromethane and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

-

Neutralization & Extraction: Basify the aqueous solution to pH ~8 by the slow addition of 30% aqueous sodium hydroxide solution. Extract the product with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford this compound.

Protocol 2: Knoevenagel Condensation with Malononitrile

-

Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), malononitrile (1.1 equiv.), and ethanol (or pyridine) as the solvent.[10][21]

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv. or 2-3 drops).

-

Reaction: Stir the mixture at room temperature or gently reflux (e.g., 60°C) for 1-3 hours. The reaction can be monitored by TLC for the disappearance of the aldehyde.

-

Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-((2,4-dimethoxypyridin-3-yl)methylene)malononitrile.[10]

Conclusion

This compound stands as a highly valuable and versatile building block for modern organic synthesis. The interplay between its electron-rich aromatic core and the reactive aldehyde functionality provides chemists with a powerful tool for accessing a wide range of complex molecular targets. Its utility in standard transformations like Knoevenagel condensations and Wittig reactions, combined with its potential in sophisticated multicomponent reactions, ensures its continued relevance in the fields of medicinal chemistry, agrochemicals, and materials science. This guide serves as a foundational resource to encourage and facilitate the exploration of its synthetic potential.

References

- Mahy, R., Bouammali, B., Oulmidi, A., et al. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. Available at: [Link]

- A new uncatalyzed synthetic approach for Knoevenagel condensation. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. Available at: [Link]

- de Souza, R. O. M. A., et al. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. Available at: [Link]

- Knoevenagel Condensation. Scribd. Available at: [Link]

- CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines. Google Patents.

- Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

- Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. PrepChem.com. Available at: [Link]

- Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. National Institutes of Health. Available at: [Link]

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Google Patents.

- Reactivity and Synthesis Inspired by the Zincke Ring-Opening of Pyridines. ACS Publications. Available at: [Link]

- Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

- Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. RSC Publishing. Available at: [Link]

- Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

- Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

- Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

- Electrophilic substitution reactions - pyridine. YouTube. Available at: [Link]

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]

- Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

- Wittig Reaction - Common Conditions. The Chemists' Cookbook. Available at: [Link]

- Reactivity of 2-pyridine-aldehyde and 2-acetyl-pyridine coordinated to [Re(CO)3]+ with alcohols and amines: Metal mediated Schiff base formation and dimerization. ResearchGate. Available at: [Link]

- Wittig reaction. Wikipedia. Available at: [Link]

- SYNTHESIS OF SUBSTITUTED 2-BROMOPYRIDINE ALDEHYDES. HETEROCYCLES, Vol. 83, No. 9, 2011. Available at: [Link]

- Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5-Triazines Leading to Functionalized Pyrimidines as Diels-Alder/Retro-Diels-Alder Reaction Products: Reaction Development and Mechanistic Studies. PubMed. Available at: [Link]

- Wittig Reaction: Mechanism and Examples. NROChemistry. Available at: [Link]

- 20.4. The Wittig reaction. Lumen Learning. Available at: [Link]

- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available at: [Link]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

- General procedure for the synthesis of 4-pyridine carboxaldehyde... ResearchGate. Available at: [Link]

- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Available at: [Link]

- One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]

- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01399A [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. chemrj.org [chemrj.org]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. scribd.com [scribd.com]

The Expanding Synthetic Versatility of 2,4-Dimethoxypyridine-3-carbaldehyde: A Technical Guide to Novel Reactions

Introduction: The Strategic Importance of a Functionalized Pyridine Aldehyde

In the landscape of modern medicinal and process chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics and functional materials. Its inherent electronic properties and capacity for diverse functionalization make it a privileged heterocycle. Within this class of compounds, 2,4-Dimethoxypyridine-3-carbaldehyde has emerged as a particularly valuable and versatile building block. The strategic placement of two electron-donating methoxy groups and a reactive aldehyde function on the pyridine ring creates a unique electronic and steric environment, paving the way for the discovery of novel chemical transformations and the efficient construction of complex molecular architectures.

This technical guide delves into the core of novel reactions involving this compound, moving beyond theoretical possibilities to provide field-proven insights and detailed experimental protocols. The content herein is structured to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this remarkable molecule. We will explore the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions but a self-validating system grounded in scientific integrity.

Core Scientific Principles: Understanding the Reactivity of this compound

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-donating methoxy groups at the 2- and 4-positions enrich the pyridine ring with electron density, influencing its nucleophilicity and the reactivity of the C5 and C6 positions. However, the dominant reactive center for the reactions discussed in this guide is the aldehyde group at the 3-position. This electrophilic carbon is susceptible to attack by a wide range of nucleophiles, initiating a cascade of transformations that lead to the formation of diverse heterocyclic systems.

Two key reaction paradigms that leverage the aldehyde functionality are the Knoevenagel condensation and multicomponent reactions . These strategies offer convergent and atom-economical pathways to complex molecules from simple precursors.

The Knoevenagel Condensation: A Gateway to Functionalized Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[1][2] For this compound, this reaction provides a facile route to α,β-unsaturated products, which are themselves versatile intermediates for further synthetic elaborations.

The general mechanism, a modification of the aldol condensation, proceeds through the deprotonation of the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product. The choice of base is critical; weak bases like piperidine or pyridine are often employed to avoid self-condensation of the aldehyde.[1]

Caption: Workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.

-

Reactants:

-

This compound (1 mmol)

-

Appropriate methyl ketone (1 mmol)

-

Malononitrile (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

-

Procedure:

-

In a microwave-safe vessel, combine this compound, the methyl ketone, malononitrile, and ammonium acetate.

-

Thoroughly mix the reactants.

-

Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 100-140 °C) for a period of 5-15 minutes.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add water to the reaction mixture and stir.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-3-cyanopyridine derivative.

-

-

Self-Validation: The formation of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The disappearance of the aldehyde proton signal in the ¹H NMR spectrum is a key indicator of reaction completion.

| Reactant Ketone | Product | Yield (%) |

| Acetophenone | 2-Amino-4-(2,4-dimethoxyphenyl)-6-phenylnicotinonitrile | High |

| 4-Methylacetophenone | 2-Amino-4-(2,4-dimethoxyphenyl)-6-(p-tolyl)nicotinonitrile | High |

| Cyclohexanone | 2-Amino-4-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | High |

Note: The yields are generally high for this reaction, though they may vary depending on the specific ketone used.

Synthesis of Novel Pyrimido[4,5-d]pyrimidine Derivatives

Fused heterocyclic systems are of great importance in drug discovery. Pyrimido[4,5-d]pyrimidines, for instance, are known to exhibit a range of biological activities, including neuroprotective and antioxidant properties. [3]A novel and efficient two-step synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines has been developed, which can be adapted using this compound as a precursor to the initial pyrimidine ring.

While the provided literature does not directly use this compound, the general strategy involves the initial formation of a substituted 4-aminopyrimidine-5-carbonitrile, which then undergoes cyclization with a suitable reagent to form the fused pyrimido[4,5-d]pyrimidine core. The Knoevenagel condensation of this compound with an active methylene compound like malononitrile or ethyl cyanoacetate would provide a key intermediate that could be further elaborated to the required aminopyrimidine precursor.

Caption: Proposed synthetic pathway to pyrimido[4,5-d]pyrimidines.

-

Step 1: Knoevenagel Condensation

-

Reactants:

-

This compound (1 mmol)

-

Ethyl cyanoacetate (1.1 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound and ethyl cyanoacetate in ethanol.

-

Add a catalytic amount of piperidine.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting ethyl 2-cyano-3-(2,4-dimethoxypyridin-3-yl)acrylate by column chromatography.

-

-

-

Step 2: Conversion to 4-Aminopyrimidine Intermediate (Illustrative)

-

The Knoevenagel product from Step 1 can then be subjected to cyclization conditions with a suitable nitrogen source, such as guanidine, to form a 2-amino-4-hydroxypyrimidine derivative. Further functional group manipulations would be required to arrive at the desired 4-aminopyrimidine-5-carbonitrile precursor for the final cyclization to the pyrimido[4,5-d]pyrimidine.

-

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique electronic and steric attributes make it a highly valuable starting material for the construction of complex and biologically relevant heterocyclic systems. The novel reactions highlighted in this guide, particularly one-pot multicomponent syntheses, underscore the trend towards more efficient, atom-economical, and environmentally benign chemical processes.

The exploration of this versatile aldehyde is far from complete. Future research will undoubtedly uncover new and exciting transformations, further expanding its synthetic utility. The development of enantioselective reactions involving this prochiral aldehyde, for instance, would open doors to the synthesis of chiral bioactive molecules. As our understanding of its reactivity deepens, this compound is poised to play an increasingly important role in the ongoing quest for new medicines and advanced materials.

References

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). SciSpace. [Link]

-

Knoevenagel Condensation. Cambridge University Press. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2,4-Dimethoxypyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2,4-Dimethoxypyridine-3-carbaldehyde. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure the long-term integrity of this valuable research compound.

Chemical Profile and Intrinsic Reactivity

This compound is a heterocyclic aromatic aldehyde with a molecular structure that dictates its reactivity and stability. The pyridine ring, substituted with two electron-donating methoxy groups and an electron-withdrawing aldehyde group, presents several potential sites for chemical degradation. Understanding these intrinsic properties is fundamental to establishing effective handling and storage protocols.

The key functional groups influencing stability are:

-

The Aldehyde Group (-CHO): Aromatic aldehydes are susceptible to oxidation, which converts the aldehyde to a less reactive carboxylic acid. This process can be catalyzed by air (auto-oxidation), light, and trace metal impurities.

-

The Methoxy Groups (-OCH₃): While generally stable, ether linkages can be susceptible to hydrolysis under strong acidic conditions, cleaving to form a hydroxyl group and methanol.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can participate in various reactions. The overall electron density of the ring, influenced by its substituents, affects its susceptibility to degradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. Proactive measures to mitigate these pathways are essential for preserving the compound's purity and efficacy in research applications.

Oxidation

The most probable degradation pathway is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 2,4-dimethoxypyridine-3-carboxylic acid. This reaction is often facilitated by atmospheric oxygen and can be accelerated by exposure to light and elevated temperatures. Studies on other aromatic aldehydes confirm their susceptibility to oxidation.

Caption: Primary oxidative degradation pathway.

Photodegradation

Aromatic aldehydes can be sensitive to light, particularly in the UV spectrum. Photo-excitation can lead to the formation of radical species, initiating a cascade of degradation reactions, including oxidation and polymerization. Therefore, protection from light is a critical storage parameter.

Hydrolysis

The methoxy groups on the pyridine ring are generally stable under neutral and basic conditions. However, in the presence of strong acids, they can undergo hydrolysis. While this is less of a concern under standard storage conditions, it is a crucial consideration for solution-based stability, especially at low pH.

Caption: Potential hydrolytic degradation pathway.

Recommended Storage and Handling Protocols